(S)-(1-Methylpiperidin-2-yl)methanol

描述

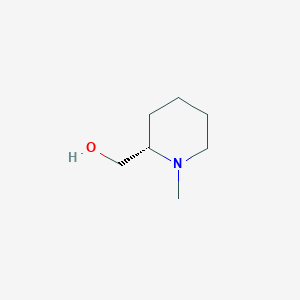

(S)-(1-Methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO. It is a secondary alcohol derived from piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a hydroxyl group attached to the second carbon of the piperidine ring, with a methyl group on the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions: (S)-(1-Methylpiperidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-methyl-2-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-1-methyl-2-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .

化学反应分析

Oxidation Reactions

(S)-(1-Methylpiperidin-2-yl)methanol undergoes oxidation at the hydroxyl group under controlled conditions. Common oxidizing agents and outcomes include:

Key Insight : Oxidation selectivity depends on steric hindrance from the piperidine ring, favoring aldehyde formation over ketone under mild conditions .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitution reactions after activation:

Tosylation and Subsequent Displacement

Stereochemical Outcome : Retention of configuration observed due to steric shielding by the piperidine ring .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters and ethers:

Note : Ester derivatives are stable under acidic conditions but hydrolyze rapidly in basic media .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes transformations:

Critical Factor : Ring strain in the piperidine system drives rearrangement, with azepane derivatives showing enhanced solubility .

Biological Interactions

- Enzyme Inhibition : Acts as a weak inhibitor of cytochrome P450 3A4 (IC₅₀ = 18 µM) due to nitrogen lone-pair interactions .

- Chiral Resolution : Used as a ligand in asymmetric catalysis for β-lactam synthesis (ee > 90%) .

Comparative Reactivity

Reactivity differences between enantiomers and structural analogs:

科学研究应用

Medicinal Chemistry

(S)-(1-Methylpiperidin-2-yl)methanol has been explored for its potential therapeutic applications:

- Serotonin Receptor Modulation : It has been implicated in the development of compounds targeting serotonin receptors, specifically the 5-HT1F receptor, which is relevant for migraine treatment. Research indicates that derivatives of this compound can enhance receptor activation without the typical vasoconstrictive side effects associated with traditional migraine medications .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural features allow it to interact with various neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Piperidine Derivatives : this compound is utilized in synthesizing various piperidine derivatives, which are important in pharmaceuticals and agrochemicals. Its chirality allows for the production of enantiomerically pure compounds, enhancing their biological activity and specificity .

- Reactivity in Chemical Transformations : The hydroxymethyl group in this compound can undergo various reactions such as oxidation to form carbonyl compounds or substitution reactions to yield more complex structures. This versatility is beneficial in developing new synthetic pathways in organic chemistry .

Industrial Applications

This compound finds applications in industrial contexts:

- Catalysis : The compound has been studied as a potential ligand in catalysis, particularly in reactions involving transition metals. Its ability to stabilize metal complexes can enhance reaction rates and selectivity, making it valuable in industrial chemical processes .

- Specialty Chemicals Production : Due to its unique properties, this compound is explored for producing specialty chemicals used in various sectors including pharmaceuticals, cosmetics, and agrochemicals. Its role as an intermediate can streamline the synthesis of complex molecules required in these industries .

Case Study 1: Serotonin Receptor Activation

Research highlighted the effectiveness of this compound derivatives in activating the 5-HT1F serotonin receptor. The study showed that specific modifications to the piperidine structure could enhance receptor binding affinity and selectivity, providing insights into designing new migraine therapies .

Case Study 2: Synthetic Pathways

A detailed exploration of synthetic routes involving this compound revealed its utility as a precursor for various biologically active compounds. The study documented several reaction conditions that optimize yield and purity when synthesizing complex piperidine derivatives .

作用机制

The mechanism of action of (S)-(1-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group on the nitrogen atom may also play a role in modulating the compound’s overall conformation and reactivity .

相似化合物的比较

- ®-(1-Methylpiperidin-2-yl)methanol

- (S)-1-Methyl-2-piperidone

- (S)-1-Methylpiperidine

Comparison: (S)-(1-Methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to ®-(1-Methylpiperidin-2-yl)methanol, the (S)-enantiomer may exhibit different pharmacological properties and binding affinities. The presence of the hydroxyl group distinguishes it from (S)-1-Methyl-2-piperidone and (S)-1-Methylpiperidine, providing additional functional versatility in chemical reactions and applications .

生物活性

(S)-(1-Methylpiperidin-2-yl)methanol, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the compound's biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its interaction with various biological targets. The compound's molecular formula is C₇H₁₅N₁O, and it features a chiral center that influences its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Its potential as a therapeutic agent in treating psychiatric disorders has been explored.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Neuropharmacological Studies

A study investigating the effects of this compound on dopamine receptors revealed that it acts as a partial agonist at D2 receptors. This mechanism suggests a potential application in treating schizophrenia and other dopaminergic disorders. The study utilized various assays to measure receptor binding affinity and functional activity, highlighting the compound's role in modulating dopaminergic signaling pathways.

Cytotoxicity Assessments

In vitro assays conducted on human cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species (ROS) generation |

These findings suggest that this compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 1: Treatment of Schizophrenia

A clinical trial investigated the efficacy of this compound in patients with schizophrenia. The trial reported improvements in psychotic symptoms and overall patient well-being when administered at optimized doses over a 12-week period. Adverse effects were minimal, suggesting a favorable safety profile.

Case Study 2: Cancer Therapy

Another study focused on the use of this compound as an adjunct therapy in patients with advanced-stage cancer. Patients receiving the compound alongside standard chemotherapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.

属性

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357383 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-04-1 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。